tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate
CAS No.: 155837-16-4
Cat. No.: VC21121280
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155837-16-4 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate |
| Standard InChI | InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
| Standard InChI Key | CGZQRJSADXRRKN-SFYZADRCSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCCC1O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1O |
Introduction
tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is an organic compound classified as a carbamate derivative. It features a cyclopentyl ring substituted with a hydroxyl group and a tert-butyl carbamate moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential biological activity.
Structural Features
The molecular structure of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate includes:
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Cyclopentyl Ring: A five-membered cyclic hydrocarbon with stereochemical specificity at the 1R and 2S positions.
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Hydroxyl Group (-OH): Positioned at the 2nd carbon of the cyclopentyl ring, contributing to hydrogen bonding capabilities.
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tert-Butyl Carbamate Group: A bulky protecting group often used in organic synthesis for stabilizing amines.
This combination of functional groups makes the compound useful in synthetic pathways, particularly in medicinal chemistry.
Synthesis Pathways
The preparation of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate typically involves:
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Cyclopentane Functionalization: Introduction of the hydroxyl group at a specific stereochemical position using selective oxidation or hydroboration techniques.
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Carbamate Formation: Reaction of the hydroxyl-functionalized cyclopentane with tert-butyl isocyanate or tert-butyl chloroformate under basic conditions.
The stereochemistry is controlled through chiral catalysts or enantiomerically pure starting materials.
Pharmaceutical Research
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Carbamates like this compound are often investigated for their potential as enzyme inhibitors or prodrugs.
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The hydroxyl group can engage in hydrogen bonding, enhancing molecular interactions with biological targets.
Organic Synthesis
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Used as an intermediate in the synthesis of more complex molecules.
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The tert-butyl carbamate group serves as a protecting group for amines, which can be removed under acidic conditions.
Spectroscopic Data
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NMR (Nuclear Magnetic Resonance):
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Proton signals correspond to the cyclopentane hydrogens and tert-butyl group.
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Carbon signals include peaks for the carbamate carbonyl and tertiary carbons.
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IR (Infrared Spectroscopy):
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Strong absorption near 1700 cm⁻¹ (C=O stretch).
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Broad peak around 3300 cm⁻¹ (O-H stretch).
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Crystallography
X-ray diffraction studies reveal the dihedral angles and confirm stereochemistry at chiral centers.
Biological Significance
Carbamates have been studied for their role as enzyme inhibitors (e.g., acetylcholinesterase inhibitors). The unique stereochemistry and functional groups of this compound may allow it to interact selectively with biological targets, making it a candidate for further pharmacological evaluation.
Limitations and Challenges
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Stability: The hydroxyl group may undergo oxidation under harsh conditions.
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Synthetic Complexity: Achieving high stereoselectivity can be challenging without advanced chiral catalysts.
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Limited Data: While structurally interesting, specific biological activities for this compound remain underexplored.
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